molecular formula C24H26N6 B12174326 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12174326
M. Wt: 398.5 g/mol
InChI Key: ZOMZPINTLRVLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and two 3-methylphenyl groups attached to a piperazine ring.

Preparation Methods

The synthesis of 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and formamide derivatives.

    Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions using suitable halogenated intermediates.

    Attachment of the 3-methylphenyl groups: This step often involves Friedel-Crafts alkylation reactions using 3-methylbenzene and suitable catalysts.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown promise in biological assays, including antimicrobial and antiviral activities.

    Medicine: Research has indicated potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Specific pathways involved may include signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: A simpler structure without the piperazine and 3-methylphenyl groups.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a different fused ring system.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar piperazine ring but different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C24H26N6/c1-17-6-4-8-20(12-17)29-11-10-28(15-19(29)3)23-22-14-27-30(24(22)26-16-25-23)21-9-5-7-18(2)13-21/h4-9,12-14,16,19H,10-11,15H2,1-3H3

InChI Key

ZOMZPINTLRVLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C=NN4C5=CC=CC(=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.